molecular formula C19H17NO3 B5581123 2-(4-methoxyphenoxy)-N-naphthalen-2-ylacetamide

2-(4-methoxyphenoxy)-N-naphthalen-2-ylacetamide

Cat. No.: B5581123
M. Wt: 307.3 g/mol
InChI Key: HCHZRZLCBBCIRF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-naphthalen-2-ylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a methoxyphenoxy group attached to an acetamide moiety, which is further linked to a naphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, in the development of new drugs or materials), and the exploration of new synthetic routes to its preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-naphthalen-2-ylacetamide typically involves the reaction of 4-methoxyphenol with naphthalene-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-naphthalen-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or aminated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenoxy)-N-naphthalen-2-ylacetamide is unique due to its combination of the methoxyphenoxy group with the naphthalene ring and acetamide moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-8-10-18(11-9-17)23-13-19(21)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHZRZLCBBCIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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